1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate
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Overview
Description
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 2-fluoro-4-methylbenzoic acid, under acidic conditions. This reaction forms the benzimidazole core with the desired substituents.
Alkylation: The benzimidazole core is then alkylated using ethyl iodide in the presence of a strong base like potassium carbonate. This step introduces the diethyl groups at the 1 and 3 positions.
Quaternization: The resulting benzimidazole derivative is quaternized using methyl iodide to form the 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium cation.
Salt Formation: Finally, the quaternized benzimidazole is reacted with 4-methylbenzenesulfonic acid to form the desired 4-methylbenzenesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, potentially modifying the benzimidazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Substituted benzimidazoles with new functional groups replacing the fluoro substituent.
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives with modified electronic properties.
Scientific Research Applications
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the known biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with DNA synthesis or protein function, similar to other benzimidazole derivatives.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways, such as the inhibition of tubulin polymerization.
Antiviral Activity: The compound could inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
Comparison with Similar Compounds
Similar Compounds
1,3-diethyl-2-methyl-1H-benzimidazol-3-ium chloride: Lacks the fluoro substituent and has a different counterion.
1,3-dimethyl-6-fluoro-2-methyl-1H-benzimidazol-3-ium 4-methylbenzenesulfonate: Similar structure but with methyl groups instead of ethyl groups.
1,3-diethyl-6-chloro-2-methyl-1H-benzimidazol-3-ium 4-methylbenzenesulfonate: Contains a chloro substituent instead of a fluoro substituent.
Uniqueness
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance its stability and lipophilicity, potentially improving its efficacy in various applications.
Properties
IUPAC Name |
1,3-diethyl-5-fluoro-2-methylbenzimidazol-1-ium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN2.C7H8O3S/c1-4-14-9(3)15(5-2)12-8-10(13)6-7-11(12)14;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEGPLMNANQSOA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)F)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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